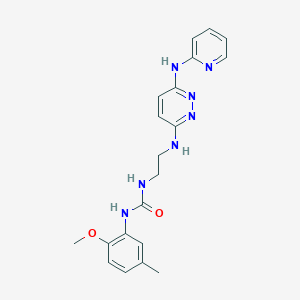
2-Amino-3-(oxindol-3-yl)propionic acid hydrochloride
Übersicht
Beschreibung
2-Amino-3-(oxindol-3-yl)propionic acid hydrochloride, commonly known as Homocysteic acid (HCA), is a non-proteinogenic amino acid that is structurally similar to the excitatory neurotransmitter glutamate. HCA is found in the brain and is involved in the regulation of synaptic transmission and plasticity.
Wirkmechanismus
2-Amino-3-(oxindol-3-yl)propionic acid hydrochloride acts as an agonist at NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. It has been shown to enhance NMDA receptor-mediated synaptic transmission and potentiate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
Biochemical and Physiological Effects:
2-Amino-3-(oxindol-3-yl)propionic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including glutamate, acetylcholine, and dopamine. 2-Amino-3-(oxindol-3-yl)propionic acid hydrochloride has also been shown to increase the activity of several enzymes involved in the metabolism of neurotransmitters, including tyrosine hydroxylase and choline acetyltransferase.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-3-(oxindol-3-yl)propionic acid hydrochloride has several advantages for lab experiments. It is readily available and can be synthesized easily. It is also relatively stable and can be stored for long periods of time. However, 2-Amino-3-(oxindol-3-yl)propionic acid hydrochloride has some limitations for lab experiments. It is highly water-soluble and can be difficult to handle in aqueous solutions. It is also relatively expensive compared to other amino acids.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-3-(oxindol-3-yl)propionic acid hydrochloride. One area of research is the role of 2-Amino-3-(oxindol-3-yl)propionic acid hydrochloride in the pathogenesis of neurological disorders, including epilepsy, stroke, and Alzheimer's disease. Another area of research is the development of 2-Amino-3-(oxindol-3-yl)propionic acid hydrochloride analogs that can selectively target specific subtypes of glutamate receptors. Finally, there is a need for further research on the biochemical and physiological effects of 2-Amino-3-(oxindol-3-yl)propionic acid hydrochloride, including its effects on neurotransmitter release and enzyme activity.
Conclusion:
In conclusion, 2-Amino-3-(oxindol-3-yl)propionic acid hydrochloride is a non-proteinogenic amino acid that is involved in the regulation of synaptic transmission and plasticity. It has been extensively studied for its role in learning and memory and has been implicated in the pathogenesis of various neurological disorders. 2-Amino-3-(oxindol-3-yl)propionic acid hydrochloride has several advantages for lab experiments, including its ease of synthesis and relative stability. However, it also has some limitations, including its water solubility and cost. Further research is needed to fully understand the biochemical and physiological effects of 2-Amino-3-(oxindol-3-yl)propionic acid hydrochloride and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(oxindol-3-yl)propionic acid hydrochloride has been extensively studied for its role in synaptic transmission and plasticity. It has been shown to modulate the activity of glutamate receptors, including N-methyl-D-aspartate (NMDA) receptors, which are critical for learning and memory. 2-Amino-3-(oxindol-3-yl)propionic acid hydrochloride has also been implicated in the pathogenesis of various neurological disorders, including epilepsy, stroke, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.ClH/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14;/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBLLQBDSSXXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(oxindol-3-yl)propionic acid hydrochloride | |
CAS RN |
95579-00-3 | |
| Record name | 2-amino-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea](/img/structure/B2659486.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2659494.png)

![N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2659496.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2659498.png)
![N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2659499.png)
![N-[[5-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide](/img/structure/B2659501.png)

![1-[3-[5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2659503.png)
![N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide](/img/structure/B2659504.png)
![[(3,4-Dimethoxyphenyl)sulfonyl]acetic acid](/img/structure/B2659505.png)
![N-[(4-methylphenyl)methyl]-N-(prop-2-yn-1-yl)-[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B2659506.png)
